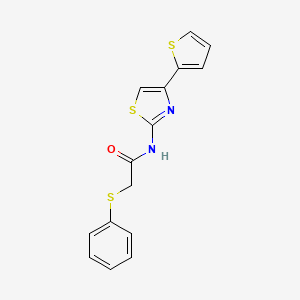

2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide

Description

2-(Phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative characterized by a phenylthio (-SPh) group at the 2-position of the acetamide moiety and a thiophen-2-yl substituent on the thiazole ring. The phenylthio and thiophene groups likely enhance lipophilicity and influence electronic properties, which are critical for target binding and bioavailability .

Propriétés

IUPAC Name |

2-phenylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2OS3/c18-14(10-20-11-5-2-1-3-6-11)17-15-16-12(9-21-15)13-7-4-8-19-13/h1-9H,10H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKFTVOORWLNSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2OS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves the reaction of 2-bromoacetophenone with thiourea to form the thiazole ring, followed by the introduction of the thiophene ring through a cross-coupling reaction. The phenylthio group is then introduced via a nucleophilic substitution reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylthio group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Biological Activities

The compound has shown promising antimicrobial and antioxidant properties. Studies have indicated that derivatives of thiazole and thiophene exhibit significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans . The minimum inhibitory concentrations (MIC) for these compounds suggest their efficacy as potential antimicrobial agents.

Antioxidant Properties

In addition to antimicrobial activity, 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide has demonstrated notable antioxidant capabilities. It has been evaluated using DPPH (1,1-diphenyl-2-picrylhydrazyl) and hydroxyl radical scavenging assays, indicating its potential to neutralize free radicals and reduce oxidative stress .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step chemical reactions. A common approach begins with the condensation of acetyl thiophene with phenyl hydrazine, followed by cyclization to form a pyrazole derivative. Subsequent reactions with thiosemicarbazide and various substituted phenacyl bromides yield the final product .

Synthetic Pathway Overview

- Condensation Reaction : Acetyl thiophene reacts with phenyl hydrazine.

- Cyclization : The resulting hydrazone undergoes cyclization using phosphoryl chloride.

- Formation of Thiosemicarbazone : The pyrazole derivative reacts with thiosemicarbazide.

- Final Product Formation : Reaction with substituted phenacyl bromides yields the target compound.

Computational Studies

Computational methods such as density functional theory (DFT) calculations and molecular docking simulations have been employed to understand the electronic properties and binding interactions of 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide with biological targets. These studies provide insights into the molecular mechanisms underlying its biological activities and support the rational design of more potent derivatives .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

- Antimicrobial Activity : A study demonstrated that derivatives of 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibited significant antibacterial activity against both gram-positive and gram-negative bacteria, with some compounds showing lower MIC values than established antibiotics .

- Antioxidant Efficacy : In vitro assays confirmed that this compound effectively scavenged free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage in biological systems .

- Molecular Docking Studies : Computational docking studies revealed strong binding affinities between the compound and key enzymes involved in bacterial metabolism, indicating a mechanism for its antimicrobial action .

Mécanisme D'action

The mechanism of action of 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The thiazole and thiophene rings may play a crucial role in binding to these targets, while the phenylthio group could influence the compound’s overall activity and selectivity .

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Core Skeleton and Substituent Variations

The target compound shares a common N-(thiazol-2-yl)acetamide backbone with analogs reported in the evidence. Key structural differences lie in the substituents:

- Phenylthio group : Unique to the target compound, this group may improve membrane permeability due to increased hydrophobicity compared to piperazine () or coumarin () substituents.

- Thiophen-2-yl group : Similar to thiophene-containing compounds in (e.g., 2-(2-phenylthiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide), this group likely enhances π-π stacking interactions with biological targets.

Molecular Weight and Polarity

- Molecular weight : Estimated to be ~360–380 g/mol (based on analogs in and ), comparable to coumarin-linked thiazole derivatives (e.g., compound 13 in : 446.30 g/mol) but lighter than piperazine-containing analogs (e.g., compound 14 in : 426.96 g/mol) .

- Polarity : The phenylthio group may reduce polarity compared to sulfonamide () or piperazine derivatives, as evidenced by higher Rf values in similar compounds .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

*Estimated based on structural analogs.

- Melting Points : The target compound’s melting point is expected to be lower than piperazine derivatives (e.g., 269–303°C in ) due to reduced hydrogen-bonding capacity but higher than coumarin-linked analogs (216–220°C) due to increased aromatic stacking .

- Synthetic Yield : Piperazine-containing analogs () show higher yields (72–86%) compared to coumarin derivatives (64–89%), suggesting that the phenylthio group may require optimized reaction conditions .

Enzyme Inhibition Potential

- MMP Inhibition : Piperazine-linked thiazoles () exhibit MMP-9 inhibitory activity (IC₅₀: 0.8–3.2 µM), likely due to the basic piperazine nitrogen coordinating with catalytic zinc. The target compound’s phenylthio group may alter binding kinetics by introducing steric bulk or hydrophobic interactions .

- α-Glucosidase Inhibition : Coumarin-thiazole hybrids () show IC₅₀ values of 12–45 µM, attributed to hydrogen bonding between the coumarin carbonyl and enzyme active sites. The phenylthio group in the target compound may reduce polar interactions but enhance lipophilic binding .

Antimicrobial Activity

Sulfonamide-quinazolinone analogs () demonstrate broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL). The target compound’s thiophene and phenylthio groups could similarly disrupt microbial membranes or enzyme function, though experimental validation is needed .

Activité Biologique

2-(Phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is . Its structural components include:

- A thiazole ring, which is known for its role in various biological activities.

- A phenylthio group that may enhance lipophilicity and biological interactions.

- An acetamide moiety that often contributes to the compound's pharmacological properties.

The biological activity of this compound may be attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or viral replication.

- Receptor Modulation : The compound could interact with cellular receptors, modulating signaling pathways that lead to apoptosis or cell cycle arrest.

- Cellular Uptake : The presence of phenyl and thiazole groups may facilitate cellular uptake, enhancing bioavailability.

Biological Activity Overview

Research indicates that compounds similar to 2-(phenylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide exhibit significant anticancer and antiviral properties. Here are some findings:

Anticancer Activity

In a study focusing on thiazole derivatives, compounds structurally related to this acetamide were shown to induce apoptosis in various cancer cell lines, including melanoma and pancreatic cancer. The lead compound demonstrated:

- High potency against both sensitive and resistant cancer cell lines.

- Mechanisms involving both apoptosis and autophagy induction, leading to effective tumor growth reduction in xenograft models .

Antiviral Activity

Research on thiazole derivatives has also highlighted their potential as antiviral agents. Some compounds have been shown to inhibit viral replication effectively, targeting specific viral enzymes or processes essential for viral life cycles .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the compound's potency.

- Ring Modifications : Variations in the thiazole or phenyl groups can enhance selectivity towards specific biological targets.

Case Studies

- Study on Apoptosis Induction : A series of thiazole derivatives were tested for their ability to induce apoptosis in cancer cells. Results indicated that modifications at the 4-position of the thiazole ring led to increased cytotoxicity against A375 melanoma cells .

- Antiviral Efficacy Assessment : In vitro studies demonstrated that certain thiazole-based compounds could inhibit human cytomegalovirus with low cytotoxicity, suggesting a promising avenue for therapeutic development against viral infections .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.